molecular formula C11H14N2 B8769129 4-(Benzylamino)butanenitrile CAS No. 71510-64-0

4-(Benzylamino)butanenitrile

Cat. No. B8769129
CAS RN: 71510-64-0
M. Wt: 174.24 g/mol
InChI Key: NZJWITSLFKTATC-UHFFFAOYSA-N
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Patent
US08383631B2

Procedure details

Benzylamine (5.02 mL, 46 mmol) and calcium carbonate (23.65 g, 171.12 mmol) dissolved in anhydrous acetonitrile (115 mL) were stirred for 10 minutes at room temperature. After adding 4-bromonitrile (4.78 mL, 48.3 mmol), reaction was carried out at 100° C. for 2 days. A target compound (6.69 g, 38.395 mmol, 83.5%) was yielded as liquid by separating the reaction mixture in the same manner as Reference Example 1.
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
23.65 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-bromonitrile
Quantity
4.78 mL
Type
reactant
Reaction Step Two
Yield
83.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Ca+2]>C(#N)C>[CH2:1]([NH:8][CH2:4][CH2:3][CH2:2][C:1]#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.02 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
23.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
4-bromonitrile
Quantity
4.78 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding
WAIT
Type
WAIT
Details
was carried out at 100° C. for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.395 mmol
AMOUNT: MASS 6.69 g
YIELD: PERCENTYIELD 83.5%
YIELD: CALCULATEDPERCENTYIELD 166.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.